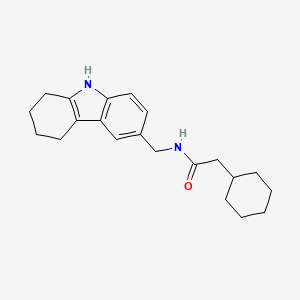

2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new tricyclic heterocyclic compounds were synthesized from 1,3-dichloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile . The process involved nucleophilic substitution of only the Py 1-Cl atom to produce monoamine 2,7-naphthyridine derivatives . Amination of the initial compound in a low-boiling solvent (MeOH) using a quasi-stoichiometric ratio of substrate and amine (1:2.2) synthesized 1-amino-3-chloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles . This feature enabled the Py 1-substituent to be varied to produce a multitude of biologically promising 2,7-naphthyridine derivatives .Aplicaciones Científicas De Investigación

Chemical Oxidation Studies

This compound has been used in studies related to the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The oxidation process was influenced by the substrate type, various oxidants, solvents, and the concentration of reactants .

Synthesis of Functionalized Tetrahydrocarbazoles

The compound can be used in the synthesis of functionalized tetrahydrocarbazoles . Tetrahydrocarbazolones, which can be converted under mild conditions into various functionalized tetrahydrocarbazoles, are a promising route to the functionalization of position 1 in tetrahydrocarbazoles .

Biological Activity

Tetrahydrocarbazole derivatives, which include this compound, have exhibited a broad spectrum of biological activity. They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Photophysics

Although specific studies on this compound were not found, similar compounds like 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazole have been used in photophysics research .

Mass Spectrometry

Again, while specific studies on this compound were not found, similar compounds have been used in mass spectrometry research .

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide” are currently unknown. The compound is a derivative of tetrahydrocarbazole, which has been associated with a broad spectrum of biological activity .

Mode of Action

Tetrahydrocarbazole derivatives, which this compound is a part of, have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of these derivatives .

Biochemical Pathways

The oxidation of substituted tetrahydrocarbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may interact with oxidation pathways in the body.

Result of Action

Given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c24-21(13-15-6-2-1-3-7-15)22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)23-20/h10-12,15,23H,1-9,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIALKHLICUQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834072.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2834076.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)

![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)